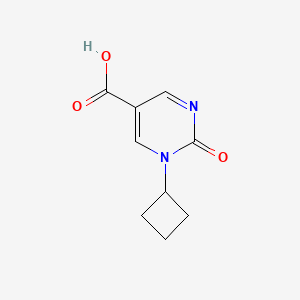

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol This compound is characterized by a cyclobutyl group attached to a dihydropyrimidine ring, which is further substituted with a carboxylic acid group at the 5-position and a keto group at the 2-position

作用機序

Target of Action

The primary target of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is a rate-limiting enzyme critical for the synthesis of uric acid . It plays a significant role in the effective treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with its target, XO, by forming privileged interactions with some residues in the XO binding pocket . The presence of an electron-withdrawing substituent, such as a cyano or a nitro, at the 3′ position of the compound, results in an increase of inhibition efficiency .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of uric acid. By inhibiting XO, it disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of XO, leading to a decrease in uric acid production . This can be beneficial in the treatment of conditions associated with hyperuricemia, such as gout .

生化学分析

Biochemical Properties

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been found to exhibit excellent in vitro xanthine oxidase inhibitory potency . This suggests that it interacts with the enzyme xanthine oxidase, potentially altering its function and influencing biochemical reactions.

Molecular Mechanism

Its inhibitory effect on xanthine oxidase suggests that it may bind to this enzyme, inhibiting its activity

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function could be inferred from its biochemical properties and interactions with enzymes like xanthine oxidase .

Metabolic Pathways

Given its interaction with xanthine oxidase, it may be involved in pathways related to purine metabolism .

準備方法

The synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclobutanone with urea and malonic acid derivatives under acidic or basic conditions to form the dihydropyrimidine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and esterification agents like alcohols in the presence of acid catalysts. Major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and ester or amide derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been investigated for its potential therapeutic effects:

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Studies have shown that modifications to the pyrimidine ring can enhance activity against viral infections, particularly those caused by RNA viruses .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress .

Materials Science Applications

The structural properties of this compound lend themselves to applications in materials science:

1. Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance their stability and performance in various applications .

2. Organic Electronics

Due to its electronic properties, this compound is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a promising candidate for improving device efficiency .

Case Studies

Several case studies illustrate the diverse applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro against specific RNA viruses. |

| Study B | Anticancer Properties | Showed IC50 values indicating effective cytotoxicity against breast cancer cell lines. |

| Study C | Neuroprotection | Reported decreased neuronal apoptosis in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases. |

| Study D | Polymer Synthesis | Developed a new polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional materials. |

類似化合物との比較

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.

1-Cyclopropyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group.

1-Cyclohexyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a cyclohexyl group instead of a cyclobutyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in the context of enzyme inhibition. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and relevant research findings.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 1402232-60-3

The primary biological activity of this compound is attributed to its role as an inhibitor of xanthine oxidase (XO) , an enzyme involved in the metabolism of purines. By inhibiting XO, this compound disrupts the conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to reduced uric acid levels in the body. This mechanism is particularly relevant in conditions such as gout and hyperuricemia.

Biochemical Pathways

The compound's interaction with XO suggests involvement in purine metabolism pathways. The inhibition of XO can lead to significant alterations in uric acid synthesis, which may have therapeutic implications for diseases associated with elevated uric acid levels.

Biochemical Analysis

This compound has demonstrated excellent in vitro inhibitory potency against xanthine oxidase. Its binding interactions with the enzyme have been characterized, revealing privileged interactions with specific residues within the XO binding pocket.

Stability and Long-term Effects

Research indicates that this compound exhibits stability under laboratory conditions, suggesting potential for long-term effects on cellular functions related to uric acid metabolism.

In Vitro Studies

A study evaluating the cytotoxic effects of various dihydropyrimidine compounds found that this compound exhibited notable activity against several cancer cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | U251 (glioblastoma) | 15.47 ± 0.72 |

| This compound | PC-3 (prostate cancer) | 20.96 ± 5.2 |

| Cisplatin | U251 | 21.4 ± 0.9 |

| Gefitinib | PC-3 | 10.4 ± 1.8 |

This table indicates that the compound's IC50 values are comparable to standard chemotherapeutics like Cisplatin and Gefitinib, suggesting its potential as an antitumor agent.

Structural Activity Relationship (SAR)

Further studies have explored the structure–activity relationship (SAR) of dihydropyrimidine derivatives, highlighting how variations in substitution patterns affect biological activity. The unique cyclobutyl group in this compound contributes significantly to its inhibitory effects on XO and its cytotoxic properties.

特性

IUPAC Name |

1-cyclobutyl-2-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGNPMHFQPZALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。